molecular formula C11H23NO3 B13510719 tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)-N-methylcarbamate

tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)-N-methylcarbamate

Cat. No.: B13510719
M. Wt: 217.31 g/mol
InChI Key: LVECGGURAGGODK-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-hydroxy-2,2-dimethylpropyl)-N-methylcarbamate: is a chemical compound that belongs to the family of carbamates. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This compound is known for its versatility and functional properties, making it useful in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-2,2-dimethylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and high throughput. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-hydroxy-2,2-dimethylpropyl)-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form different carbamate derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed:

    Oxidation: Oxides and hydroxyl derivatives.

    Reduction: Amines and reduced carbamates.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It is also used in the preparation of isobaric mix solutions for mass spectrometric analysis .

Biology: In biological research, this compound is used as a protective group for amines in peptide synthesis. It helps in the selective modification of peptides and proteins .

Medicine: In medicine, it is explored for its potential use in drug development. Its carbamate structure is of interest for designing enzyme inhibitors and other therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its functional properties make it suitable for enhancing the performance of various materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)-N-methylcarbamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved include the inhibition of enzyme-catalyzed reactions, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate

Comparison: While all these compounds belong to the carbamate family, tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)-N-methylcarbamate is unique due to its specific structure and functional properties. It offers distinct advantages in terms of stability, reactivity, and versatility in various applications.

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-10(2,3)15-9(14)12(6)7-11(4,5)8-13/h13H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVECGGURAGGODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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